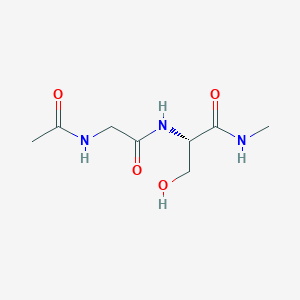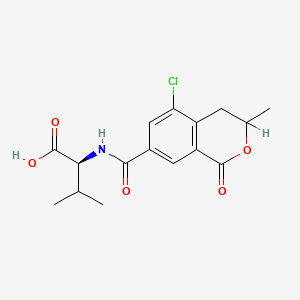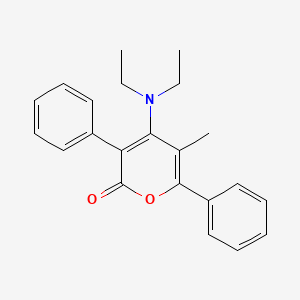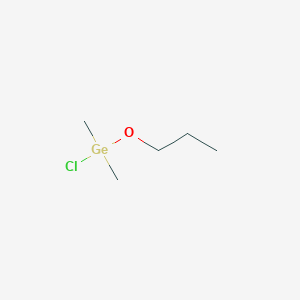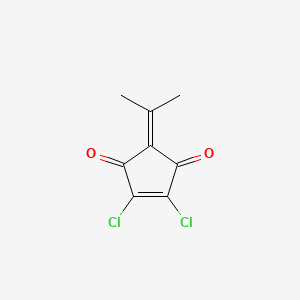
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol is an organic compound with the molecular formula C₁₁H₁₉IO It is a cyclohexanol derivative characterized by the presence of a butyl group at the 2-position and an iodomethylidene group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-(iodomethylidene)cyclohexan-1-ol typically involves the iodination of a suitable precursor, such as 2-butylcyclohexanone. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodomethylidene group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and quality control to ensure the compound meets industry standards. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodomethylidene group can be reduced to a methyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-butyl-6-(iodomethylidene)cyclohexanone.
Reduction: Formation of 2-butyl-6-methylcyclohexan-1-ol.
Substitution: Formation of 2-butyl-6-(azidomethylidene)cyclohexan-1-ol or 2-butyl-6-(cyanomethylidene)cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-6-(iodomethylidene)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol can be compared with other similar compounds, such as:
2-Butyl-6-(bromomethylidene)cyclohexan-1-ol: Similar structure but with a bromine atom instead of iodine.
2-Butyl-6-(chloromethylidene)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of iodine.
2-Butyl-6-(methylidene)cyclohexan-1-ol: Lacks the halogen atom, resulting in different reactivity and properties.
The uniqueness of this compound lies in its specific halogenation, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63115-21-9 |
|---|---|
Molekularformel |
C11H19IO |
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
2-butyl-6-(iodomethylidene)cyclohexan-1-ol |
InChI |
InChI=1S/C11H19IO/c1-2-3-5-9-6-4-7-10(8-12)11(9)13/h8-9,11,13H,2-7H2,1H3 |
InChI-Schlüssel |
PWPKSVCPJGWALC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCCC(=CI)C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


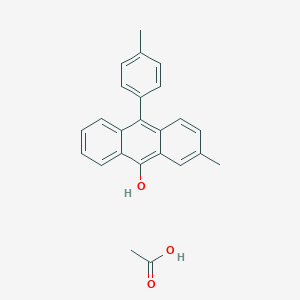
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
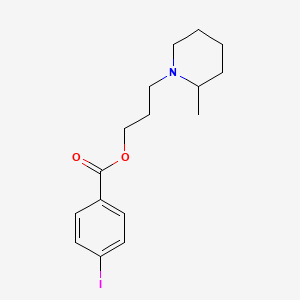

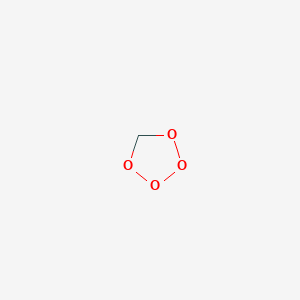
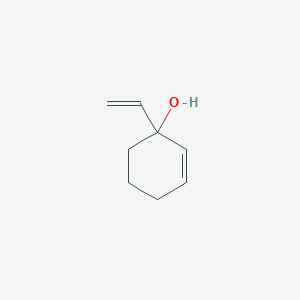
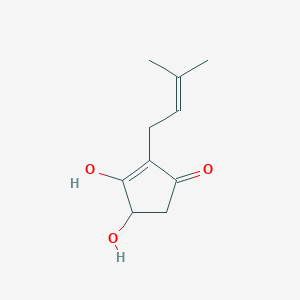
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
